2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

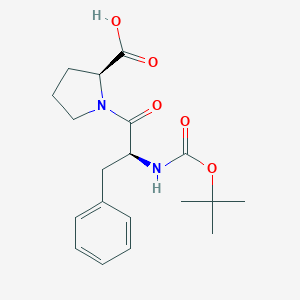

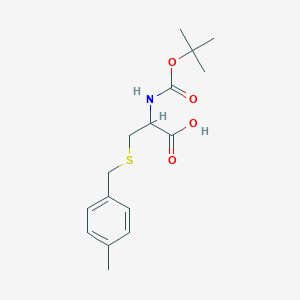

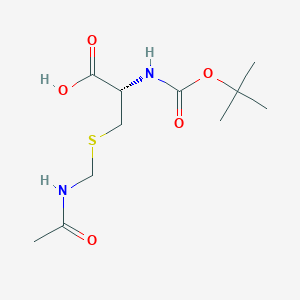

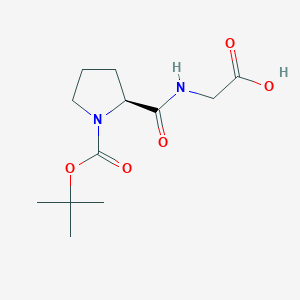

“2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid” is a unique chemical compound. It has a linear formula of C13H17O4N1 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringN(C)(c1c(cccc1)C(=O)O)C(=O)OC(C)(C)C . This indicates that the compound contains a phenyl group (c1c(cccc1)), a tert-butoxycarbonyl group (OC©©C), and a methylamino group (N©). Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.28 . The compound is stored in a dry, cool, and well-ventilated place .Scientific Research Applications

Quantitative Analysis in Amino Acid Derivatives

The tert-butyloxycarbonyl group, a component of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, is significant in the quantitative analysis of N-blocked amino acids and peptides. This group can be cleaved from such compounds using perchloric acid in acetic acid, allowing for accurate determination of the tert-butyloxycarbonyl derivative. This process is useful for understanding the composition and structure of amino acid derivatives (Ehrlich-Rogozinski, 1974).

Synthesis of Amino Acid Derivatives

The compound is involved in the synthesis of various amino acid derivatives, including oxoindolyl α-hydroxy-β-amino acid derivatives. These derivatives play a critical role in studying diastereoselectivity and chemical interactions within peptides and related compounds (Ravikumar et al., 2015).

Industrial Applications

In industrial contexts, thio-1,3,4-oxadiazol-2-yl derivatives of the compound have been synthesized for various applications. Characteristics such as thermal stability and potential for use in photoelectronic devices are explored through structural and optical examinations (Shafi, Rajesh, & Senthilkumar, 2021).

Study of Peptide Conformation

The tert-butoxycarbonyl group's role in determining peptide conformation has been studied. For example, crystal structure analyses of specific derivatives provide insights into the impact of N-methylation on peptide conformations, crucial for understanding peptide structure and function (Jankowska et al., 2002).

Solid-Phase Synthesis of Peptide α-Carboxamides

The compound has been used in the solid-phase synthesis of peptide α-carboxamides. Its stability and resistance to certain chemical conditions make it suitable for synthesizing complex peptides and studying their properties (Gaehde & Matsueda, 2009).

Synthesis of Microsporin B

It plays a pivotal role in synthesizing microsporin B, an unusual amino acid residue. The process involves steps like cross metathesis and enzymatic kinetic resolution, highlighting the compound's versatility in complex organic syntheses (Swaroop et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as boc-protected amino acids, are often used in the synthesis of peptides . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .

Mode of Action

The mode of action of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid is likely related to its role as a Boc-protected amino acid. In peptide synthesis, the Boc group can be selectively removed under acidic conditions, allowing for controlled peptide bond formation .

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in the synthesis of peptides and proteins, which are integral components of numerous biochemical pathways .

Result of Action

The result of the action of this compound is likely the formation of peptides through controlled peptide bond formation . The Boc group protects the amino group during synthesis, preventing side reactions and allowing for the creation of specific peptide sequences .

Action Environment

The action of this compound is highly dependent on the environmental conditions. For instance, the removal of the Boc group requires acidic conditions . Furthermore, factors such as temperature, solvent, and pH can influence the efficiency and selectivity of peptide bond formation .

properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619276 |

Source

|

| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30925-08-7 |

Source

|

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)